6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one 6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11499922
InChI: InChI=1S/C19H21N5O/c1-6-7-14-12(4)20-19(23-17(14)25)24-18-21-13(5)15-9-10(2)8-11(3)16(15)22-18/h6,8-9H,1,7H2,2-5H3,(H2,20,21,22,23,24,25)
SMILES:
Molecular Formula: C19H21N5O
Molecular Weight: 335.4 g/mol

6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC11499922

Molecular Formula: C19H21N5O

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one -

Specification

Molecular Formula C19H21N5O
Molecular Weight 335.4 g/mol
IUPAC Name 4-methyl-5-prop-2-enyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C19H21N5O/c1-6-7-14-12(4)20-19(23-17(14)25)24-18-21-13(5)15-9-10(2)8-11(3)16(15)22-18/h6,8-9H,1,7H2,2-5H3,(H2,20,21,22,23,24,25)
Standard InChI Key GMKLSXRTUUAEOD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=C(C(=O)N3)CC=C)C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrimidin-4(3H)-one core substituted at positions 2, 5, and 6. Key structural features include:

  • Position 2: Amino group linked to a 4,6,8-trimethylquinazoline moiety.

  • Position 5: Propenyl (allyl) substituent.

  • Position 6: Methyl group.
    The quinazoline ring itself contains methyl groups at positions 4, 6, and 8, contributing to hydrophobicity .

Table 1: Key Computed Properties

PropertyValueMethod (Source)
Molecular Weight335.4 g/molPubChem 2.1
XLogP33.2XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Rotatable Bonds4Cactvs 3.4.8.18
Exact Mass335.1746 DaPubChem 2.1

The moderate LogP value (3.2) suggests balanced lipophilicity, potentially enhancing membrane permeability in biological systems .

Spectroscopic Characterization

1H NMR Data: Spectral signals correlate with the allyl group (δ 5.2–5.8 ppm, multiplet), aromatic protons from quinazoline (δ 7.1–8.3 ppm), and methyl groups (δ 2.1–2.6 ppm) .
Mass Spectrometry: The molecular ion peak at m/z 335.1746 confirms the molecular formula .

Synthesis and Reaction Pathways

Hypothetical Synthesis Route:

  • Condensation of 4,6,8-trimethylquinazolin-2-amine with 5-allyl-6-methyl-2-chloropyrimidin-4(3H)-one in the presence of a palladium catalyst.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) .

ParameterPredictionRationale
Oral BioavailabilityModerateLogP = 3.2; 2 H-bond donors
BBB PermeabilityLowHigh molecular weight (>500)
CYP450 InhibitionLikelyAromatic nitrogen atoms

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